molecular formula C25H30N4O6 B2624740 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894023-00-8

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2624740
CAS No.: 894023-00-8
M. Wt: 482.537
InChI Key: GTLUXRIOTNPIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a recognized and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other membrane proteins. Notably, AAK1 phosphorylates the μ2 subunit of the AP-2 adaptor complex, which can modulate the interaction with cargo proteins and influence synaptic vesicle recycling. This compound demonstrates high selectivity for AAK1 over other related kinases, making it a valuable pharmacological tool for probing AAK1's function. The primary research application of this compound is in the field of neuroscience, where it is used to investigate pathways involved in neuropathic pain. Inhibition of AAK1 in the nervous system has been shown to potentially attenuate pain signaling by affecting the trafficking of specific receptors, such as the Na V 1.8 sodium channel. Consequently, this AAK1 inhibitor serves as a critical research chemical for exploring novel, non-opioid mechanisms for pain management and for elucidating the intricate role of endocytic regulation in neuronal function and disease pathophysiology.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6/c1-32-20-6-4-19(13-22(20)33-2)29-15-18(12-24(29)30)26-25(31)28-9-7-27(8-10-28)14-17-3-5-21-23(11-17)35-16-34-21/h3-6,11,13,18H,7-10,12,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUXRIOTNPIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the dimethoxyphenyl group, and the piperazine ring. Common synthetic routes may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Synthesis of the dimethoxyphenyl group: This involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Structure and Composition

The molecular formula for this compound is C25H30N2O4C_{25}H_{30}N_2O_4, with a molecular weight of approximately 430.52 g/mol. The structure features a piperazine ring, a pyrrolidine moiety, and a benzo[d][1,3]dioxole unit, which contribute to its biological activity and potential therapeutic effects.

Medicinal Chemistry

  • Anticancer Activity :
    • Several studies have investigated the potential of this compound as an anticancer agent. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth mechanisms .
  • Analgesic and Anti-inflammatory Properties :
    • Compounds with similar structures have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management and inflammation . The introduction of the benzo[d][1,3]dioxole moiety is believed to enhance these effects.
  • Antidiabetic Potential :
    • Research has also highlighted the antidiabetic properties of related benzodioxol derivatives. These compounds may improve insulin sensitivity and glucose uptake in cells .

Pharmacology

  • Neuropharmacological Effects :
    • The piperazine ring is known for its interaction with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression . Studies indicate that modifications to the piperazine structure can enhance binding affinity to serotonin receptors.
  • Antimicrobial Activity :
    • Some derivatives have exhibited antimicrobial properties, making them candidates for further investigation as antibacterial or antifungal agents . The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways.

Materials Science

  • Polymeric Applications :
    • The unique structural features of this compound allow it to be incorporated into polymer matrices for drug delivery systems. Its hydrophobic nature can be advantageous in creating sustained-release formulations .
  • Sensor Development :
    • The electronic properties of the compound suggest potential use in developing sensors for detecting environmental pollutants or biological markers due to its ability to interact with various analytes .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer effects of various piperazine derivatives, including those structurally related to 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Analgesic Activity Assessment

In a comparative study on analgesic efficacy, derivatives containing the benzo[d][1,3]dioxole moiety were tested against a control group receiving diclofenac. The compounds demonstrated a notable reduction in pain response in animal models, suggesting their potential as effective analgesics .

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Molecular Weight (g/mol) Reported Bioactivity Source
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl, 3,4-dimethoxyphenyl-pyrrolidinone Carboxamide, pyrrolidinone ~511.5* Not explicitly reported (analogs suggest CNS activity)
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide (701933-97-3) Benzo[d][1,3]dioxol-5-yl, furanmethyl Carbothioamide 411.47 Antipsychotic (dopamine D3 antagonism inferred)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7) Chlorotrifluoromethylpyridine, benzoxazinone Carboxamide, benzoxazinone 455.8 Kinase inhibition (hypothesized)
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide (327093-51-6) Benzo[d][1,3]dioxol-5-ylmethyl, 4-chlorophenyl Carbothioamide 431.91 Anticonvulsant (structural analogs)

*Calculated based on formula C₂₆H₃₀N₄O₆.

Key Observations:

Core Modifications: The target compound and 866137-49-7 share a piperazine-carboxamide backbone but differ in substituents. The 3,4-dimethoxyphenyl-pyrrolidinone group in the target compound contrasts with the chlorotrifluoromethylpyridine-benzoxazinone in 866137-49-7, suggesting divergent target affinities (e.g., kinases vs. neurotransmitter receptors) . Replacement of carboxamide with carbothioamide (e.g., 701933-97-3, 327093-51-6) reduces hydrogen-bonding capacity but enhances metabolic stability due to sulfur’s lower electronegativity .

Aromatic Substituents :

  • Benzo[d][1,3]dioxol-5-ylmethyl is conserved in the target compound and 327093-51-6 , which correlates with anticonvulsant activity in analogs .
  • The 3,4-dimethoxyphenyl group in the target compound is unique among the analogs and may confer selectivity toward serotonin or adrenergic receptors, as methoxy groups are common in such ligands .

Bioactivity Clustering: Computational studies (e.g., Tanimoto similarity metrics) indicate that compounds with >70% structural similarity often share overlapping bioactivity profiles . 701933-97-3 and dopamine D3 antagonists (e.g., ’s compounds) cluster together in bioactivity hierarchies, highlighting the role of piperazine-furanmethyl motifs in CNS targeting .

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide has gained attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H26N4O4C_{21}H_{26}N_{4}O_{4} with a molecular weight of 398.46 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities, including anticancer and anti-inflammatory properties.

Synthesis

Recent studies have focused on synthesizing derivatives of benzodioxole due to their promising biological profiles. The synthetic route typically involves the reaction of piperazine derivatives with substituted benzodioxoles, leading to compounds with enhanced biological activity.

Anticancer Activity

Research indicates that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values below 5 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action often involves the inhibition of specific enzymes associated with cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34
C27HeLa2.07 ± 0.88

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic effects. In vitro studies have shown that similar benzodioxole derivatives can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. For example, one derivative displayed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for diabetes management .

Table 2: α-Amylase Inhibition of Benzodioxole Derivatives

CompoundIC50 (µM)
IIa0.85
IIc0.68

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, some derivatives demonstrated low toxicity levels (20.58 mg/L), suggesting a favorable safety profile for further development .

Case Studies

  • Anticancer Efficacy : A study on a related benzodioxole derivative showed significant growth inhibition in A549 and MCF-7 cell lines, prompting further investigation into its mechanism of action.
  • Diabetes Management : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain derivatives could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.